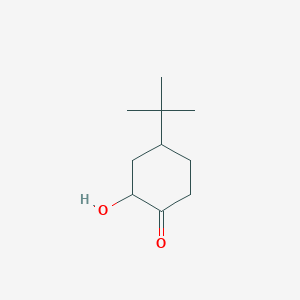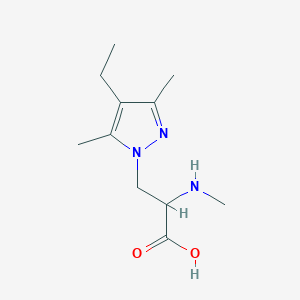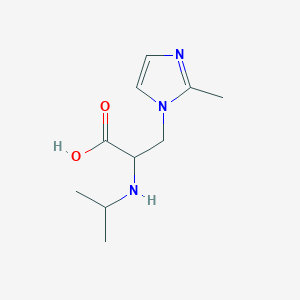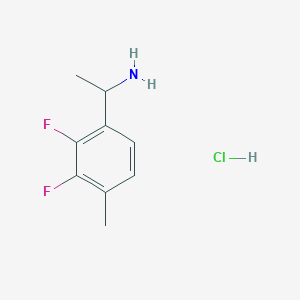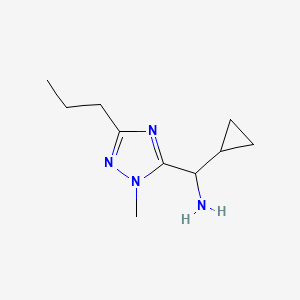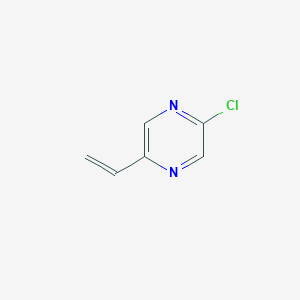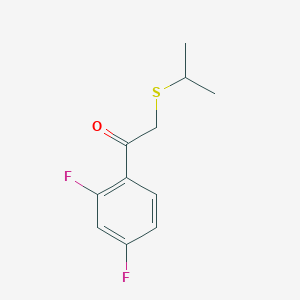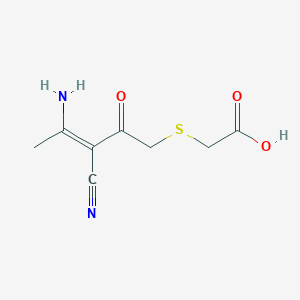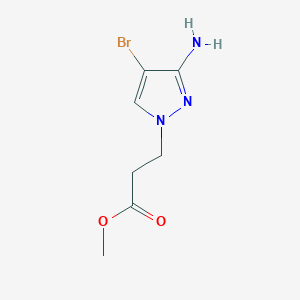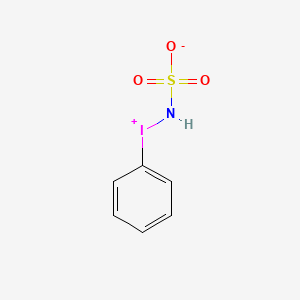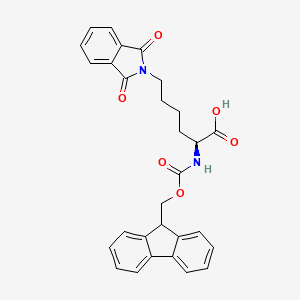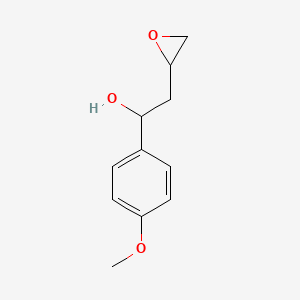
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol is an organic compound characterized by the presence of a methoxyphenyl group and an oxirane ring attached to an ethanol backbone
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol typically involves the reaction of 4-methoxyphenylacetaldehyde with an epoxidizing agent. Common synthetic routes include:
Epoxidation of 4-methoxyphenylacetaldehyde: This method involves the use of peracids or other epoxidizing agents under controlled conditions to form the oxirane ring.
Industrial production: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and specific temperature and pressure settings to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major products: The major products depend on the specific reaction conditions and reagents used, but can include ketones, aldehydes, diols, and substituted derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)ethanol can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-2-(oxiran-2-yl)ethanol: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Methoxyphenyl)-2-(oxiran-2-yl)propane: Similar structure but with a propane backbone instead of ethanol.
Properties
CAS No. |
849357-64-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(oxiran-2-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-2-8(3-5-9)11(12)6-10-7-14-10/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
SWJHOHUNHZECFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


